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Compound of Interest

Compound Name: 2,2-Dimethylpentanal

Cat. No.: B085100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethylpentanal (CAS No. 14250-88-5), a saturated aliphatic aldehyde. The information
presented herein is crucial for the identification, characterization, and quality control of this
compound in research and development settings. This document collates data from nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS), offering insights into the molecule's structural features.

Chemical Structure and Physical Properties

2,2-Dimethylpentanal is a seven-carbon aldehyde with a quaternary carbon atom at the C2
position. Its chemical structure and basic physical properties are summarized below.

Property Value

Molecular Formula C7H140

Molecular Weight 114.19 g/mol

IUPAC Name 2,2-dimethylpentanal
CAS Number 14250-88-5
Canonical SMILES CCCc(C)(C)c=0
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Spectroscopic Data

While a complete set of experimentally verified spectra for 2,2-Dimethylpentanal is not readily
available in public databases, this section outlines the expected spectroscopic characteristics
based on established principles and partial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of 2,2-Dimethylpentanal is expected to show distinct signals
corresponding to the different proton environments in the molecule. A key feature for an
aldehyde is the signal for the aldehydic proton, which is typically found far downfield. For a
compound with the molecular formula C7H140, a singlet at approximately 9.2 ppm is indicative
of the aldehyde proton (-CHO) which is not coupled to any neighboring protons.

Expected *H NMR Data

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
~9.2 Singlet 1H -CHO
~1.3-15 Multiplet 2H -CH2-CH2-CHs
~1.2 Multiplet 2H -C(CHs)2-CHa-
~1.0 Singlet 6H -C(CHs3)2-
~0.9 Triplet 3H -CH2-CHs

The 13C NMR spectrum provides information about the different carbon environments. The
most deshielded carbon is expected to be the carbonyl carbon of the aldehyde group.

Expected 13C NMR Data
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Chemical Shift (ppm) Carbon Type Assighment
~200-205 C=0 Aldehyde Carbonyl
~45-50 Quaternary C -C(CH3)2-

~35-40 CH:2 -C(CHs3)2-CHa-
~25-30 (CH3)2 -C(CHs)2-

~15-20 CH2 -CH2-CHs

~10-15 CHs -CH2-CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For 2,2-
Dimethylpentanal, the key absorption bands are associated with the carbonyl group and the
C-H bonds.

Expected IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
~2960-2870 Strong C-H stretch (alkane)
~2820 and ~2720 Medium C-H stretch (aldehyde)
~1725-1740 Strong C=0 stretch (aldehyde)
~1465 Medium C-H bend (methylene)
~1375 Medium C-H bend (gem-dimethyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. Electron ionization (EIl) is a common method for
analyzing such compounds.

Expected Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b085100?utm_src=pdf-body
https://www.benchchem.com/product/b085100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Possible Fragment

114 [M]* (Molecular lon)

85 [M - CzHs]* (Loss of ethyl radical)
57 [CaHo]* (tert-butyl cation)

43 [CsH7]* (propyl cation) or [CH3CO]* (acylium
ion)

29 [C2Hs]* (ethyl cation) or [CHO]*

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for 2,2-Dimethylpentanal
are not available. However, the following are general procedures that are typically followed for
a liquid aldehyde sample.

NMR Spectroscopy

e Sample Preparation: A small amount of 2,2-Dimethylpentanal (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., 0.5-1.0 mL of chloroform-d, CDCIs) in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (0 ppm).

o Data Acquisition: The *H and 3C NMR spectra are acquired on a high-field NMR
spectrometer (e.g., 300, 400, or 500 MHz). For *H NMR, standard parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
obtain a good signal-to-noise ratio. For 3C NMR, a proton-decoupled sequence is typically
used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2,2-Dimethylpentanal, the simplest method is
to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is typically recorded first and
then subtracted from the sample spectrum. The spectrum is usually scanned over the range
of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a gas
chromatography (GC-MS) system, which separates the sample from any impurities before
ionization. Alternatively, direct injection can be used.

lonization: Electron lonization (EIl) is a common method. The sample is bombarded with a
high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques

provide complementary information to elucidate the structure of 2,2-Dimethylpentanal.
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Spectroscopic analysis workflow for 2,2-Dimethylpentanal.

This diagram shows how NMR, IR, and MS provide distinct yet complementary data points—
connectivity, functional groups, and molecular weight/fragmentation, respectively—that
collectively lead to the unambiguous determination of the 2,2-Dimethylpentanal structure.

» To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethylpentanal: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085100#spectroscopic-data-of-2-2-dimethylpentanal-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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